molecular formula C15H10ClNO B8757930 6-Chloro-3-phenyl-2-quinolinol CAS No. 85274-64-2

6-Chloro-3-phenyl-2-quinolinol

Cat. No.: B8757930
CAS No.: 85274-64-2
M. Wt: 255.70 g/mol
InChI Key: HUNMSLDDIPSBDA-UHFFFAOYSA-N
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Description

Contextual Importance of Quinoline (B57606) Scaffolds in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in medicinal chemistry. biointerfaceresearch.com Its structure, which features a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets, making it a frequent starting point for drug discovery. nih.govnih.gov The versatility of the quinoline nucleus allows for extensive functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities. nih.govnih.gov

Historically and currently, quinoline derivatives are integral to a number of established pharmaceuticals. rsc.org Notable examples include quinine (B1679958) and chloroquine (B1663885) for malaria treatment, fluoroquinolones like ciprofloxacin (B1669076) as antibacterial agents, and camptothecin (B557342) derivatives as anticancer drugs. biointerfaceresearch.comrsc.org The sustained interest in this scaffold stems from its proven success and the continuous discovery of new therapeutic applications. nih.gov

Modern research continues to uncover the diverse pharmacological potential of quinoline-based compounds. orientjchem.org Scientific investigations have demonstrated their efficacy as:

Anticancer agents rsc.orgijshr.com

Antimicrobial and antibacterial agents biointerfaceresearch.comnih.gov

Anti-inflammatory agents rsc.orgbenthamdirect.com

Antiviral agents, including against HIV and SARS-CoV-2 rsc.orgnih.gov

Antimalarial agents biointerfaceresearch.comrsc.org

Antitubercular agents rsc.org

Anticonvulsant agents biointerfaceresearch.comnih.gov

The broad applicability of quinoline derivatives underscores their importance in developing novel therapeutic agents to address a range of diseases, including those with growing drug resistance. rsc.orgrsc.org The ability to modify the quinoline structure allows chemists to fine-tune its properties, enhancing potency and selectivity for specific biological targets. orientjchem.org

Academic Trajectory and Research Focus on 6-Chloro-3-phenyl-2-quinolinol Derivatives

Within the broader family of quinolines, the 2-quinolone (or quinolin-2-one) substructure is a significant area of focus. These compounds are noted for their biological activities and are also investigated for their unique photoactive properties, making them useful in materials science for applications like luminescent materials. researchgate.net The introduction of various substituents onto the 2-quinolone core can dramatically influence its biological effects.

Specifically, 3-phenyl-2-quinolones, a class to which this compound belongs, have been identified as having potential applications as anticancer agents and as modulators of efflux pumps in multi-drug resistant bacteria. researchgate.net The core structure of interest, this compound, features a chlorine atom at the 6-position and a phenyl group at the 3-position of the 2-quinolone scaffold.

Recent research has honed in on synthesizing and evaluating derivatives of this specific scaffold. For instance, a 2020 study focused on a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides. nih.gov These compounds were designed as potential anticancer agents targeting the phosphatidylinositol 3-kinase (PI3Kα) enzyme, which is a key target in cancer drug design. nih.gov The study synthesized eighteen derivatives and tested their antiproliferative activity against human colon cancer cell lines (HCT-116 and Caco-2). nih.gov

The findings from this research highlighted several derivatives with notable activity. The substitution pattern on the N-phenyl ring was found to be a critical determinant of the compound's anticancer efficacy.

Table 1: Antiproliferative Activity of Selected 6-Chloro-2-quinolone Derivatives against Colon Cancer Cell Lines

Compound Substitution on N-phenyl ring IC₅₀ (µM) on HCT-116 IC₅₀ (µM) on Caco-2
16 4-ethyl 8.9 37.4
18 4-nitro 3.3 50.9
19 4-chloro 5.3 17.0
21 4-bromo 4.9 18.9

Source: Data compiled from Molecules, 2020. nih.gov

This academic trajectory demonstrates a clear and focused effort to explore the therapeutic potential of the this compound scaffold. By systematically synthesizing and evaluating new derivatives, researchers aim to develop more potent and selective agents for targeted therapies, particularly in oncology. nih.gov The research underscores the continued relevance of quinoline chemistry in addressing complex medical challenges.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85274-64-2

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

6-chloro-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10ClNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)

InChI Key

HUNMSLDDIPSBDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 3 Phenyl 2 Quinolinol and Analogues

Classical and Established Synthetic Routes

Traditional methods for quinoline (B57606) synthesis have been refined over more than a century and remain fundamental to the field. These established routes often involve the condensation of anilines with various carbonyl compounds. bohrium.comjptcp.comnih.gov

Vilsmeier-Haack Approach to Quinoline Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and has been adapted for the synthesis of quinoline derivatives. slideshare.netwikipedia.orgorganic-chemistry.org The reaction typically involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgorganic-chemistry.org This electrophilic species then reacts with an electron-rich arene. slideshare.netwikipedia.org

In the context of quinoline synthesis, acetanilides can be treated with the Vilsmeier reagent to yield 2-chloro-3-formylquinolines. rsc.orgresearchgate.net This transformation is believed to proceed through initial formylation followed by cyclization and aromatization. nih.govthieme-connect.com For instance, the reaction of acetanilides with the Vilsmeier-Haack reagent has been employed to produce various 6-substituted-2-chloroquinoline-3-carbaldehydes. ijsr.net These intermediates are valuable synthons that can be further elaborated into a range of quinoline derivatives. researchgate.netrroij.com

The mechanism involves the initial formation of the Vilsmeier reagent, which then attacks the aromatic ring of the acetanilide. Subsequent cyclization and elimination of water lead to the formation of the quinoline ring system. thieme-connect.comijsr.net

Knorr Reactions in Quinoline Synthesis

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline (B72897) (2-quinolone). iipseries.orgwikipedia.orgvedantu.com This reaction is typically conducted at elevated temperatures. vedantu.comchempedia.info The mechanism proceeds through the cyclization of the β-ketoanilide, followed by dehydration. vedantu.comchempedia.info

A study has shown that reaction conditions can influence the product outcome, with the formation of 4-hydroxyquinolines as a potential competing reaction. wikipedia.org For example, the use of a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, whereas smaller amounts may lead to the 4-hydroxyquinoline (B1666331) isomer. wikipedia.org The synthesis of 2-hydroxyquinolines from β-ketoanilides was first reported by Knorr in 1886. wikipedia.org

The general mechanism involves the acid-catalyzed cyclization of the enol form of the β-ketoanilide onto the aromatic ring, followed by dehydration to yield the 2-quinolone. chempedia.info

Friedländer Condensation Reaction for Quinoline Framework Construction

The Friedländer synthesis is a widely used method for constructing the quinoline framework, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganicreactions.orgjk-sci.com The reaction can be catalyzed by either acids or bases. wikipedia.orgjk-sci.comcdnsciencepub.com

There are two plausible mechanisms for the Friedländer synthesis. wikipedia.orgcdnsciencepub.com The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. cdnsciencepub.com The second mechanism proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.orgcdnsciencepub.com

Variations of the Friedländer synthesis have been developed, including the use of different catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids to improve efficiency and yields. wikipedia.orgorganic-chemistry.org

Variations of the Conrad-Limpach Synthesis for Quinolones

The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with β-ketoesters. jptcp.comiipseries.orgwikipedia.org The reaction conditions, particularly temperature, play a crucial role in determining the final product. wikipedia.orgmdpi.comquimicaorganica.org

At lower temperatures, the reaction favors the formation of a β-aminoacrylate (the kinetic product), which then cyclizes upon heating to around 250 °C to yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com This pathway is often referred to as the Conrad-Limpach reaction. wikipedia.orgscribd.com

Conversely, at higher temperatures (around 140 °C), the aniline (B41778) can react with the ester group of the β-ketoester to form a β-ketoanilide (the thermodynamic product). wikipedia.org This intermediate can then be cyclized under acidic conditions to produce a 2-hydroxyquinoline, a transformation known as the Knorr quinoline synthesis. wikipedia.org Due to this overlap, the methods are sometimes collectively referred to as the Conrad-Limpach-Knorr synthesis. jptcp.comscribd.comtandfonline.com

A modification of the Conrad-Limpach reaction involves the use of an aniline, ethyl orthoformate, and a compound with an activated methylene (B1212753) group, providing an alternative route to quinolone derivatives. mdpi.com

Arylation Protocols in Quinoline Synthesis

Modern synthetic methods have incorporated arylation protocols, such as transition metal-catalyzed cross-coupling reactions, to introduce aryl groups onto the quinoline scaffold. numberanalytics.com Palladium and copper catalysts are commonly employed in these transformations. numberanalytics.com

For example, the Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with an aryl boronic acid in the presence of a palladium catalyst, can be used to form a biaryl compound that subsequently cyclizes to a quinoline. numberanalytics.com Similarly, the Ullmann-type coupling reaction, utilizing a copper catalyst, can couple an aryl halide with an amine to form an arylamine intermediate that can then be cyclized. numberanalytics.com These methods offer a high degree of control over the substitution pattern of the resulting quinoline derivatives.

Modern and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for quinoline synthesis. tandfonline.comnih.govijpsjournal.com These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.govijpsjournal.com

Key strategies in green quinoline synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times and improved yields. mdpi.comtandfonline.com For instance, a microwave-assisted Friedländer synthesis using a reusable solid acid catalyst, Nafion NR50, has been reported. mdpi.comthieme-connect.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a central tenet of green chemistry. tandfonline.com

Catalyst-free reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst can simplify purification and reduce waste. tandfonline.com

Nanocatalysis: The use of nanocatalysts offers advantages such as high catalytic activity and the potential for catalyst recovery and reuse. nih.govacs.org

One-pot, multi-component reactions: These reactions combine multiple synthetic steps into a single operation, improving efficiency and reducing waste. tandfonline.comnih.gov

An example of a green approach is the use of a reusable solid acid catalyst, Nafion NR50, in ethanol under microwave irradiation for the Friedländer synthesis of polysubstituted quinolines. thieme-connect.com Another example involves the visible-light-mediated aerobic dehydrogenation using a non-toxic and inexpensive titanium dioxide catalyst to synthesize quinolines. organic-chemistry.org

One-Pot Synthetic Strategies for Quinoline Derivatives

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single operation, thereby reducing waste, time, and resource consumption. researchgate.net For quinoline derivatives, several one-pot strategies have been developed, often involving the condensation of anilines with carbonyl compounds.

A notable one-pot method involves the reaction of 2-aminoaryl ketones with active methylene compounds. tandfonline.com For instance, the condensation of a substituted 2-aminoacetophenone (B1585202) with a β-ketoester can yield a polysubstituted quinoline in a single step. ias.ac.in These reactions are often catalyzed by acids or metal catalysts to enhance their efficiency. researchgate.nettandfonline.com The development of such protocols has been crucial in the synthesis of complex quinoline structures, including those with specific substituents like the chloro and phenyl groups found in 6-Chloro-3-phenyl-2-quinolinol. mdpi.comnih.gov

Green Catalysis and Catalyst-Free Methods

The principles of green chemistry have driven the development of more sustainable synthetic routes for quinolines. This includes the use of green catalysts and, in some cases, catalyst-free methods.

Green Catalysts: A variety of environmentally benign catalysts have been employed for quinoline synthesis. These include:

p-toluenesulfonic acid (p-TSA) researchgate.net

para-sulfonic acid calix rsc.orgarene (CX4SO3H) researchgate.net

Cerium nitrate researchgate.net

Ammonium acetate researchgate.net

Potassium carbonate (K2CO3) researchgate.net

Iron(III) chloride hexahydrate (FeCl3·6H2O): This inexpensive and non-toxic catalyst has been used for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene compounds. tandfonline.com

Tungstophosphoric acid: Supported on a polyacrylamide matrix, this heteropolyacid serves as a recyclable catalyst for the Friedländer synthesis of quinolines. conicet.gov.ar

Catalyst-Free Methods: In some instances, the synthesis of quinoline derivatives can be achieved without a catalyst. For example, the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines can proceed under ultrasound irradiation to form 6H-1-benzopyrano[4,3-b]quinolin-6-ones without the need for a catalyst. nih.gov Similarly, novel 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives have been prepared at room temperature in a catalyst-free reaction. researchgate.net Another approach involves the rapid formation of a C=N double bond in a water/dichloromethane mixture without any catalyst, which can be applied to the synthesis of quinoline scaffolds. nih.gov

Utilization of Environmentally Benign Solvents (e.g., Ethanol, Water)

The choice of solvent plays a critical role in the environmental impact of a synthetic process. The use of green solvents like water and ethanol is a key aspect of green chemistry.

Water: Water has been successfully used as a solvent for the synthesis of quinoline derivatives. For example, the condensation of 2-aminoarylketones with active methylene compounds can be efficiently carried out in water using FeCl3·6H2O as a catalyst. tandfonline.com

Ethanol: Ethanol is another widely used green solvent in quinoline synthesis. researchgate.net It has been employed in the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and β-dicarbonyl compounds, catalyzed by tungstophosphoric acid on a polymeric matrix. conicet.gov.ar Ionic liquids have also been used as catalysts in ethanol for the one-pot synthesis of quinoline derivatives. ias.ac.in

PEG 300: Polyethylene glycol (PEG) 300 has been described as a "green" solvent for the synthesis of chromeno[3,4-b]quinoline derivatives. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis (MAS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijpsjournal.com This technology has been successfully applied to the synthesis of various quinoline derivatives.

For instance, the one-pot reaction of 2-chloro-3-formylquinolines and thiobenzamide (B147508) to produce 2-phenyl-2H- nih.govacs.orgthiazino[6,5-b]quinolines has been achieved under microwave irradiation in solvent-free conditions. researchgate.net Microwave irradiation has also been utilized for the synthesis of substituted anilides of quinoline-2-carboxylic acid directly from the acid or ester and anilines. nih.gov Furthermore, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde derivatives has been accomplished by treating the starting material with different anilines under microwave conditions. jmpas.com

Transition Metal-Free C-H Functionalization of Quinoline Systems

Direct C-H functionalization is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. While often reliant on transition metals, several metal-free methods for the C-H functionalization of quinolines have been developed.

One such strategy involves the one-pot reaction of quinolines with acylarylacetylenes and water in the presence of potassium hydroxide (B78521), affording 2-aryl-3-acylquinolines. rsc.org This reaction proceeds through a ring cleavage and rearrangement mechanism. rsc.org Another approach utilizes methanesulfonic acid as an additive for the synthesis of quinolines from anilines, acetophenones, and DMSO under air. mdpi.com Furthermore, a metal-free, Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides has been reported for the C-8 functionalization of the quinoline ring. rsc.org

Transition Metal-Mediated Syntheses (e.g., Co(III) Catalysis)

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the synthesis of quinolines is no exception. Cobalt, being an earth-abundant and less toxic metal, has gained significant attention.

Cobalt(III)-Catalyzed Syntheses: A notable example is the Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes, where DMSO serves as both the solvent and a C1 building block, to produce a wide range of quinolines with high efficiency and regioselectivity. acs.orgorganic-chemistry.org The optimal catalytic system for this reaction was identified as Cp*Co(CO)I2, AgNTf2, and K2S2O8. organic-chemistry.org Another Co(III)-catalyzed approach involves the cyclization of acetophenone (B1666503) and aniline to yield various quinoline skeletons. mdpi.com More recently, phosphine-free Co(III) catalysts supported by a pentadentate ligand have been developed for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with aromatic ketones to form quinoline derivatives. rsc.org

Synthesis of Specific this compound Related Structures

The synthesis of specific quinoline derivatives often requires tailored synthetic routes. For structures related to this compound, various methods have been reported.

6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl diethylcarbamodithioate: The synthesis of this compound involves the Knoevenagel condensation-aldol cyclization of 2-aminobenzophenone (B122507) and ethyl acetoacetate (B1235776) to form the quinoline core. The hydroxyl group at the C3 position is then chlorinated and subsequently substituted with sodium diethylcarbamodithioate.

(E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acids: A three-step one-pot synthesis has been developed starting from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and various aromatic or heteroaromatic aldehydes. nih.gov

6-Chloro-3-(cyclopropanecarbonyl)quinolin-4(1H)-one: This compound has been synthesized through a three-component one-pot domino protocol. acs.org

6-Chloro-8-methyl-3-phenyl-2-quinolinol: The synthesis can be achieved through cyclization reactions of appropriate precursors or via the Betti reaction, which involves coupling aromatic amines with aldehydes and 8-hydroxyquinoline (B1678124) derivatives. smolecule.com

6-Substituted 2-Styrylquinolines: These compounds can be synthesized from the corresponding anilines and ethyl acetoacetate to form a hydroxyquinoline intermediate, which is then chlorinated and further reacted with aromatic aldehydes. nih.gov

2-Chloro-3-formylquinolines: These versatile intermediates can be synthesized from acetanilides using a Vilsmeier formylating agent. rsc.org They can then be used to synthesize a variety of fused quinoline systems. rsc.org

Chemo-selective Formation of 3-Phenylquinoline-2-ol Derivatives

A mild and efficient method for the synthesis of 3-phenylquinoline-2-ol derivatives has been developed, utilizing a chemo-selective, one-pot reaction. ikm.org.myresearchgate.netikm.org.my This process involves the reaction of substituted O-nitrobenzaldehyde with ethyl-2-phenylacetate, catalyzed by iron in the presence of hydrochloric acid (Fe/HCl). ikm.org.myikm.org.my The reaction, known as the Bechamp reduction, proceeds under mild conditions and often employs microwave irradiation to enhance reaction rates and yields. ikm.org.my

The key to this synthesis is the chemo-selective reduction of the nitro group by the iron catalyst, followed by an intramolecular cyclization to form the quinoline ring system. ikm.org.my This approach is advantageous due to its operational simplicity, high yields (ranging from 56% to 85%), and easy purification of the final products. ikm.org.my The reaction accommodates a variety of substituents on the O-nitrobenzaldehyde ring, particularly electron-withdrawing groups like fluorine, bromine, and nitro groups, which facilitate the smooth progress of the reaction. ikm.org.my The resulting 3-phenylquinoline-2-ol derivatives are characterized using techniques such as NMR, FT-IR, and HRMS. ikm.org.myikm.org.my

Table 1: Synthesis of 3-Phenylquinoline-2-ol Derivatives via Chemo-selective Reaction

Starting Material (Substituted O-nitrobenzaldehyde) Product Yield (%)
2-Nitrobenzaldehyde 3-Phenylquinolin-2-ol 85%
5-Bromo-2-nitrobenzaldehyde 6-Bromo-3-phenylquinolin-2-ol 78%
5-Chloro-2-nitrobenzaldehyde 6-Chloro-3-phenylquinolin-2-ol 81%
5-Fluoro-2-nitrobenzaldehyde 6-Fluoro-3-phenylquinolin-2-ol 82%
5-Methyl-2-nitrobenzaldehyde 6-Methyl-3-phenylquinolin-2-ol 75%
4,5-Dimethoxy-2-nitrobenzaldehyde 6,7-Dimethoxy-3-phenylquinolin-2-ol 65%

Data sourced from studies on Bechamp reduction for quinoline synthesis. ikm.org.my

Synthesis of Chalcone-Quinoline Hybrid Architectures

The molecular hybridization strategy, which combines two or more pharmacophoric units, is a prominent approach in drug design. researcher.life The synthesis of chalcone-quinoline hybrids leverages this principle by linking the chalcone (B49325) scaffold to a quinoline nucleus. researcher.lifemdpi.com

A common synthetic route begins with the Claisen-Schmidt condensation of an appropriate acetophenone (such as p-aminoacetophenone) with various aromatic aldehydes in the presence of a base like sodium hydroxide in ethanol. mdpi.comnih.gov This reaction forms the chalcone intermediates. nih.gov In a parallel step, 2-aryl-quinoline-4-carboxylic acids are prepared, often through the reaction of isatin (B1672199) with substituted acetophenones. nih.gov These quinoline carboxylic acids are then converted to their ethyl esters via Fischer esterification. nih.gov

The final hybridization is achieved by coupling the chalcone moiety with the quinoline part. For instance, the amino group on the chalcone can be reacted with a quinoline derivative. mdpi.com In one approach, 4-chloro-2-methylquinoline (B1666326) is reacted with the amino-chalcone intermediates in the presence of hydrochloric acid to yield the target quinoline-chalcone derivatives. mdpi.com Another strategy involves creating a linker, such as an aminoalkylsulphonamide, to connect the two scaffolds. nih.gov These multi-step syntheses produce a diverse library of hybrid molecules with yields ranging from good to excellent. nih.gov

Table 2: Examples of Synthesized Chalcone-Quinoline Hybrids

Quinoline Moiety Chalcone Moiety Linker/Coupling Method Final Hybrid Structure
2-Methylquinoline 4'-Amino-chalcone Direct substitution with 4-chloro-2-methylquinoline N-(4-(3-phenylacryloyl)phenyl)-2-methylquinolin-4-amine scaffold
Quinoline-4-carbohydrazide Various chalcones Hydrazone linkage (E)-N'-((Z)-1-(4-aminophenyl)-3-phenylallylidene)-2-(phenyl)quinoline-4-carbohydrazide derivatives
Quinoline Various chalcones Aminoalkylsulphonamide linker Quinoline-sulfonamide-chalcone hybrids

Information compiled from various molecular hybridization studies. mdpi.comnih.govnih.gov

Preparation of N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

A significant class of quinoline analogues, the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, have been synthesized and investigated for their potential as anticancer agents. mdpi.comnih.gov The synthetic pathway to these compounds starts from ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate. mdpi.com

The core reaction involves the amidation of this starting ester with a variety of substituted anilines. mdpi.com The mixture is typically refluxed in a solvent such as tetrahydrofuran (B95107) (THF), often with a few drops of dimethylformamide (DMF), for an extended period (e.g., 72 hours). mdpi.com The progress of the reaction is monitored by thin-layer chromatography (TLC). mdpi.com Upon completion, the desired N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives precipitate from the reaction mixture and can be purified by washing with solvents like water, methanol, and THF. mdpi.com This methodology allows for the creation of a library of derivatives by varying the substituents on the aniline ring. mdpi.comnih.gov

Table 3: Synthesis of N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives

Reactant (Substituted Aniline) Product Yield (%) Melting Point (°C)
Aniline N-phenyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 75.0% 318–320
4-Fluoroaniline N-(4-fluorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 69.0% 328–330
4-Chloroaniline N-(4-chlorophenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 65.0% 338–340
4-Trifluoromethylaniline N-(4-(trifluoromethyl)phenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 57.0% 262–264
3-Aminobenzoic acid 3-((6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)methyl)benzoic acid 70.0% > 350

Data sourced from the synthesis and biological investigation of quinolone-3-carboxamides. mdpi.com

Quinoline-Based Hydrazone Formation

Quinoline-based hydrazones represent another important class of derivatives, synthesized through the condensation of a quinoline core with a hydrazide or hydrazine (B178648) moiety. mdpi.comup.ac.zaup.ac.za These syntheses often follow a convergent approach. mdpi.com

One common method starts with the preparation of a quinoline hydrazide. For example, 2-propylquinoline-4-carboxylic acid can be synthesized via the Pfitzinger approach from isatin. up.ac.zaup.ac.za This acid is then converted to its corresponding hydrazide. up.ac.zaup.ac.za The final step involves the microwave-assisted condensation of the quinoline carbohydrazide (B1668358) with various aliphatic or cyclic ketones in ethanol to form the target hydrazide-hydrazone derivatives. up.ac.za This microwave-assisted technique is noted for its efficiency, with reaction times often as short as 1-3 minutes and yields ranging from 70% to 94%. up.ac.za

Alternatively, quinoline hydrazones can be formed by reacting a quinoline-carbaldehyde with hydrazine hydrate (B1144303) or a substituted hydrazine. mdpi.commdpi.com For example, 2-chloroquinoline-3-carbaldehydes, prepared via Vilsmeier cyclisation of acetanilides, are treated with hydrazine hydrate in ethanol at room temperature to generate the corresponding quinoline hydrazones in high yields (74%-87%). mdpi.com These hydrazones can then be further functionalized. mdpi.com

Table 4: Synthesis of Quinoline-Based Hydrazone Derivatives

Quinoline Precursor Condensation Partner Reaction Conditions Product Type Yield (%)
2-Propylquinoline-4-carbohydrazide Various ketones Microwave, Ethanol Hydrazide-hydrazones 70-94%
2-Chloroquinoline-3-carbaldehyde Hydrazine hydrate Room Temp, Ethanol Quinoline hydrazone 74-87%
Quinoline-2-carbaldehyde 2-Hydrazinopyridine Room Temp, Methanol Pyridin-2-yl hydrazone 67%
8-Quinoline carbaldehyde Thiazolyl hydrazide Reflux Thiazolyl-hydrazone N/A

Data compiled from studies on hydrazone synthesis. mdpi.comup.ac.zamdpi.comnih.gov

Pyranoquinoline Ring System Construction

The construction of the pyranoquinoline ring system, a core structure in many natural alkaloids, is often achieved through multi-component reactions. royalsocietypublishing.orgarabjchem.org A prominent method is the one-pot, three-component cyclocondensation reaction. royalsocietypublishing.org

This synthesis involves reacting a 4-hydroxy-1-substituted quinolin-2(1H)-one, an aldehyde (e.g., substituted indole-3-carbaldehydes), and an active methylene compound (like malononitrile (B47326) or methyl acetoacetate). royalsocietypublishing.orgarabjchem.org The reaction can be catalyzed by an organocatalyst such as tetra-n-butylammonium fluoride (B91410) (TBAF) in an aqueous ethanol solution under reflux. royalsocietypublishing.org This procedure is valued for its high efficiency, leading to excellent yields (50-90%) of the desired pyranoquinoline derivatives. royalsocietypublishing.org

Another approach involves the reaction of 8-hydroxyquinoline with an aromatic aldehyde and malononitrile, catalyzed by a base like potassium carbonate or a heterogeneous catalyst like nano cobalt ferrite, to form 4H-pyrano[3,2-h]quinoline derivatives. arabjchem.orgpnrjournal.com The use of heterogeneous catalysts is particularly advantageous as they can be magnetically recovered and reused, aligning with green chemistry principles. pnrjournal.com The structures of these complex heterocyclic systems are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and FTIR. royalsocietypublishing.org

Table 5: Synthesis of Pyranoquinoline Derivatives

Quinoline Component Aldehyde Component Active Methylene Component Catalyst/Conditions Product Type
4-Hydroxy-1-methylquinolin-2(1H)-one Indole-3-carbaldehyde Malononitrile TBAF, Reflux Indole-based pyrano[3,2-c]quinolone
8-Hydroxyquinoline Benzaldehyde Malononitrile K2CO3, Room Temp 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile
8-Hydroxyquinoline Aromatic aldehydes N/A (dimerization) Nano Cobalt Ferrite, Reflux 7-Phenyl-7H-pyrano[3,2-h:5,6-h']diquinoline
5-Chloro-7-acetyl-8-hydroxyquinoline Benzaldehyde N/A (cyclization) Base (NaOH) 6-Chloro-2-phenyl-2,3-dihydro-4H-pyrano[3,2-h]quinolin-4-one

Information gathered from studies on pyranoquinoline synthesis. royalsocietypublishing.orgarabjchem.orgpnrjournal.comcdnsciencepub.com

Reactivity and Chemical Transformations of 6 Chloro 3 Phenyl 2 Quinolinol Systems

Functionalization Reactions of the Quinoline (B57606) Core

The quinoline nucleus of 6-chloro-3-phenyl-2-quinolinol and its derivatives is amenable to a wide range of functionalization reactions. These transformations allow for the introduction of new chemical moieties, enabling the synthesis of diverse molecular architectures.

Typical reactions for quinoline derivatives include electrophilic aromatic substitution, where the aromatic rings can be modified. evitachem.com For instance, the benzene (B151609) portion of the quinoline ring can undergo reactions like nitration and sulfonation. smolecule.com The hydroxyl group of the 2-quinolinol tautomer can participate in nucleophilic attacks, while the chloro group can be displaced or substituted, offering further avenues for functionalization. smolecule.com

Modern cross-coupling reactions have significantly expanded the toolkit for modifying the quinoline core. The chloro-substituent at position 2 in related quinoline systems can be targeted for substitution. For example, 2-chloroquinoline-3-carbaldehydes undergo palladium-catalyzed Sonogashira coupling with terminal alkynes to yield 2-alkynyl derivatives. rsc.orgnih.gov Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been effectively used to create C-N bonds by reacting aryl halides with amines. scienceopen.com This method has been applied to functionalize the 6-position of quinoline-5,8-dione systems with various anilines. scienceopen.com

The table below summarizes representative functionalization reactions on related quinoline systems.

Reaction Type Reagents & Conditions Position Product Type Yield Reference
Sonogashira CouplingPhenylacetylene, [PdCl₂(PPh₃)₂], CuI, Et₃N, DMF/THFC-22-Alkynyl-3-formyl-quinolineGood rsc.org
Buchwald-Hartwig AminationAniline (B41778), Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °CC-66-Arylamino-7-chloro-5,8-quinolinequinone94% scienceopen.com
Electrophilic SubstitutionNitric acid, Sulfuric acidBenzene RingNitroquinoline derivativeVaries smolecule.com
Nucleophilic SubstitutionAmines, ThiolsC-6 (Chloro group)Aminoquinoline, ThioquinolineVaries

The oxo group in the 2-quinolone tautomer can also be targeted. Reduction reactions using agents like sodium borohydride (B1222165) can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives. Conversely, oxidation with reagents such as potassium permanganate (B83412) can lead to the formation of quinoline N-oxides.

Intramolecular Cyclization Reactions

The inherent functionality of the this compound system makes it an excellent precursor for constructing more complex, fused heterocyclic structures through intramolecular cyclization. These reactions involve the formation of a new ring by connecting two reactive sites within the same molecule.

A notable example involves the reaction of a related compound, 3-acetyl-6-chloro-4-phenylquinolinone, with α-halocarbonyl compounds. This process leads to the formation of linear, tetrasubstituted furo[2,3-b]quinolines. rsc.org This transformation proceeds via initial O-alkylation of the quinolinone followed by an intramolecular cyclization and dehydration sequence.

Another powerful strategy involves the condensation of a precursor, such as 2-chloro-6-methoxyquinoline-3-carbaldehyde, with phenyl hydrazine (B178648) to form a Schiff base intermediate. rsc.org This intermediate can then undergo intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to afford a fused pyrazolo[3,4-b]quinoline system. rsc.org

The table below details examples of intramolecular cyclization reactions starting from quinoline precursors.

Starting Material Reagent(s) Conditions Fused System Formed Reference
3-Acetyl-6-chloro-4-phenylquinolinoneα-Halocarbonyl compoundsVariesFuro[2,3-b]quinoline rsc.org
2-Chloro-6-methoxyquinoline-3-carbaldehyde1. Phenyl hydrazine2. Pyridine (cat.)1. Reflux2. Heat in NitrobenzenePyrazolo[3,4-b]quinoline rsc.org
2'-AminochalconesAcid or Base CatalystVaries2,3-Dihydro-4(1H)-quinolinone researchgate.net
Methyl 2-((4-chlorophenyl)(methyl)amino)indole-3-carboxylateDiphenyl etherReflux at 250 °CTetracyclic Indolo[2,3-b]quinoline nih.gov

The synthesis of 2,3-dihydro-4(1H)-quinolinones is often achieved through the intramolecular aza-Michael cyclization of substituted 2'-aminochalcones. researchgate.net This reaction involves the nucleophilic attack of the amino group onto the β-carbon of the enone system, leading to the formation of the six-membered heterocyclic ring. researchgate.net

Double C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy in modern organic synthesis. Double C-H functionalization, where two C-H bonds are transformed in a single operation, represents a significant advance in building molecular complexity efficiently. While direct examples on this compound are specific, the principles are well-established for quinoline systems.

One-pot syntheses of 2-quinolones often involve cascade reactions that include a C-H activation step. For example, a palladium-catalyzed cascade involving C–H bond activation, C–C bond formation, and subsequent intramolecular cyclization has been developed for synthesizing quinolin-2(1H)-ones from substituted anilines and acrylates. nih.gov

A related strategy is the palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides. acs.org While this is a single C-H functionalization, it demonstrates the feasibility of activating specific C-H bonds on the quinoline core, a prerequisite for any double C-H functionalization strategy. The regioselectivity is controlled by factors including the electronic nature of the substrate and the reaction conditions. acs.org Water has been shown to have a notable accelerating effect in these reactions, leading to cleaner conversions and high yields. acs.org

The table below outlines a representative C-H activation/cyclization strategy for the synthesis of 2-quinolones.

Reaction Type Substrates Catalyst/Reagents Key Steps Product Reference
Cascade C-H Activation/CyclizationSubstituted Anilines, AcrylatesPd(OAc)₂, Ac₂O, TsOH·H₂OArene C-H activation, C-C formation, Intramolecular cyclization4-Substituted-2-quinolones nih.gov
Selective C-H ArylationQuinoline N-oxide, IodoarenesPd(OAc)₂, K₂CO₃, H₂OC8-H bond cleavage, C-C coupling8-Arylquinoline N-oxide acs.org

These methods showcase the potential for developing highly efficient syntheses of complex quinoline derivatives by strategically activating and functionalizing otherwise inert C-H bonds.

Condensation Reactions with this compound Precursors

Condensation reactions are fundamental to the construction of the quinoline core itself. These reactions typically involve the joining of two or more molecules with the loss of a small molecule, such as water or an alcohol.

A classic method for synthesizing the 2-quinolone skeleton is the Conrad-Limpach-Knorr reaction, which involves the condensation of anilines with β-ketoesters. mdpi.com Depending on the reaction conditions, this can lead to either 2-quinolones or 4-quinolones. Another well-established route is the Knoevenagel condensation followed by an aldol (B89426) cyclization. For instance, the synthesis of a 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline structure can be achieved by the condensation of a 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776), followed by an aldol condensation with an appropriate aldehyde in the presence of a base like potassium hydroxide (B78521).

The chloroquinoline backbone can also be constructed via condensation reactions, which can then be further functionalized. vulcanchem.com For example, 2-chloroquinoline-3-carbaldehydes, which are valuable precursors, can be condensed with various nucleophiles. rsc.org The reaction with hydrazine hydrate (B1144303) produces a hydrazone, while condensation with phenyl hydrazine yields a Schiff base. rsc.org These intermediates are pivotal for subsequent intramolecular cyclization reactions to form fused heterocyclic systems. rsc.org

The table below provides an overview of condensation reactions used to form quinoline precursors.

Precursors Reagent(s) Conditions Intermediate/Product Reaction Type Reference
2-Aminobenzophenone, Ethyl acetoacetateAcidic conditions, then KOH160 °C6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolineKnoevenagel/Aldol Condensation
Anilines, DiethylmalonatePolyphosphoric acid (PPA)Microwave irradiation4-Hydroxyquinolin-2(1H)-oneCatalytic Cyclization mdpi.com
2-Chloroquinoline-3-carbaldehydePhenyl hydrazineNatural surfactantSchiff BaseCondensation rsc.org

These condensation strategies are crucial for the initial assembly of the this compound framework, providing the foundational structure for subsequent diversification through the reactivity patterns discussed in the preceding sections.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound , specific experimental data for its Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra are not available in the public domain through the conducted searches.

Research articles and chemical databases were queried for ¹H NMR, ¹³C NMR, ¹⁹F NMR, multidimensional NMR, and FT-IR characterization data. While spectroscopic information for related quinoline derivatives, such as the parent compound 3-phenylquinolin-2-ol and other substituted quinolines, is accessible, the specific data required for this compound could not be located.

Consequently, the requested article, which was to be strictly structured around the detailed spectroscopic analysis of this specific compound, cannot be generated at this time due to the lack of necessary scientific data in the available resources.

Spectroscopic Characterization Techniques and Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule, providing information about its conjugation and chromophoric systems.

Quinoline (B57606) and its derivatives are known to exhibit characteristic UV-Vis absorption spectra due to π → π* and n → π* electronic transitions within the aromatic system. researchgate.net The absorption profile of 6-Chloro-3-phenyl-2-quinolinol would be influenced by the extended conjugation provided by the phenyl group at the 3-position and the electronic effects of the chloro and hydroxyl/oxo groups.

Generally, quinoline derivatives display multiple absorption bands. For instance, studies on various substituted quinolines show absorption maxima in the range of 250-400 nm. researchgate.net The specific wavelengths and intensities of absorption for this compound are expected to be sensitive to solvent polarity.

Many quinoline derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The presence of the phenyl group and the chloro-substituent on the 2-quinolinol core would modulate the fluorescence properties. While specific fluorescence emission data for this compound is not detailed in the available literature, related quinolone derivatives have been studied for their fluorescent properties.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₅H₁₀ClNO.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

This precise mass measurement allows for the unambiguous confirmation of the elemental composition of the molecule. nih.gov

Electron Impact Mass Spectrometry involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

While a specific EIMS spectrum for this compound is not available, the fragmentation of related quinoline derivatives has been studied. The fragmentation pattern would likely involve initial loss of small, stable molecules or radicals. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring. For the target molecule, potential fragmentations could include the loss of a chlorine radical (Cl•), a carbon monoxide molecule (CO) from the quinolinol ring, or fragmentation of the phenyl ring. The analysis of the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key feature in the mass spectrum. researchgate.net

Applications in Analytical Chemistry: Reagent for Spectrophotometric Determinations

While specific documented applications of this compound as a reagent for the spectrophotometric determination of metal ions are not extensively available in the reviewed literature, the broader class of quinolinol derivatives, particularly 8-hydroxyquinoline (B1678124) and its analogues, are well-established as effective chromogenic reagents in analytical chemistry. These compounds form stable, colored complexes with a variety of metal ions, a property that is harnessed for their quantitative determination using spectrophotometry.

The fundamental principle behind their use lies in the formation of a metal-ligand complex that exhibits strong absorbance at a specific wavelength in the ultraviolet-visible spectrum. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion in the sample, a relationship governed by the Beer-Lambert Law. The presence of substituents on the quinolinol ring, such as chloro and phenyl groups, can influence the stability, solubility, and spectral properties of the resulting metal complexes.

Research on related quinolinol derivatives has demonstrated their utility in the spectrophotometric analysis of various metal ions. For instance, 8-hydroxyquinoline has been successfully employed as a chromogenic reagent for the determination of iron (III) and zinc (II). The reaction with iron (III) in a chloroform (B151607) solution forms a metal-oxine complex with a maximum absorption at 359 nm, and this method has been applied to the analysis of tap water samples. Similarly, the formation of a zinc-8-hydroxyquinoline chelate, with a maximum absorption at 384 nm, provides a basis for the simple and sensitive determination of zinc in pharmaceutical preparations.

The general methodology involves reacting the metal ion solution with the quinolinol reagent under optimized conditions of pH and solvent. The absorbance of the resulting colored solution is then measured at the wavelength of maximum absorbance (λmax). A calibration curve, prepared using standard solutions of the metal ion, is used to determine the concentration of the metal in the unknown sample.

The table below summarizes the spectrophotometric determination of different metal ions using various 8-hydroxyquinoline derivatives, illustrating the general application of this class of compounds in analytical chemistry.

Metal IonReagentSolventλmax (nm)Application
Iron (III)8-HydroxyquinolineChloroform359Determination in tap water
Zinc (II)8-HydroxyquinolineEthanol (B145695)/Water384Determination in pharmaceutical samples

It is plausible that this compound could also form colored complexes with various metal ions, making it a potential candidate for spectrophotometric analysis. The chloro and phenyl substituents may enhance the molar absorptivity and stability of the complexes, potentially leading to higher sensitivity and selectivity. However, detailed experimental studies are required to establish its specific applications, optimal reaction conditions, and performance characteristics as a spectrophotometric reagent.

Detailed Crystallographic Data for this compound Not Available in Public Domain

Following a thorough search of scientific databases and literature, detailed crystallographic and solid-state structural data for the specific chemical compound This compound is not publicly available. The requested in-depth analysis, which includes X-ray diffraction data, crystal system, unit cell parameters, molecular conformation, and specific intermolecular interactions, cannot be provided at this time as no published crystal structure for this exact molecule could be located.

Scientific literature contains structural studies for various related but distinct isomers and derivatives of chloro-phenyl-quinolines. For instance, data exists for compounds such as 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 6-Chloro-2-phenyl-4-quinolone. However, the difference in the position of the phenyl substituent (e.g., at position 2 or 4 instead of 3) or the presence of additional functional groups results in fundamentally different molecules. These structural variations significantly alter the compound's geometry, electronic properties, and crystal packing.

Consequently, extrapolating crystallographic data from these related structures to describe this compound would be scientifically inaccurate and misleading. The precise dihedral angles, unit cell dimensions, and the network of hydrogen bonds and π-stacking interactions are unique to the specific arrangement of atoms in the this compound crystal lattice, which remains undetermined.

Therefore, the generation of an article based on the requested detailed outline for this compound is not possible without the foundational experimental data from a single-crystal X-ray diffraction analysis of the compound.

Crystallography and Solid State Structural Elucidation

Intermolecular Interactions within Crystal Packing

Halogen Bonding (C-H...Cl)

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of 6-chloro-3-phenyl-2-quinolinol, the chlorine atom attached to the quinoline (B57606) ring could participate in various intermolecular interactions, including the less common but significant C-H...Cl halogen bond.

Should the crystal structure be determined, the analysis would focus on identifying and characterizing these C-H...Cl interactions. This involves a detailed examination of the intermolecular distances and angles between the chlorine atom and hydrogen atoms of neighboring molecules. A C-H...Cl interaction is generally identified if the H...Cl distance is less than the sum of their van der Waals radii (approximately 2.95 Å) and the C-H...Cl angle is typically in the range of 120-180°.

Hypothetical Data Table for C-H...Cl Halogen Bonds: (Note: This table is for illustrative purposes only, as experimental data is not available.)

Donor (D-H) Acceptor (A) Symmetry of A D-H (Å) H...A (Å) D...A (Å) ∠D-H...A (°)
C(x)-H(x) Cl(1) [Symmetry] 0.93 < 2.95 < 3.80 > 120

The identification and analysis of these interactions would provide a deeper understanding of the role of the chlorine substituent in directing the supramolecular assembly of this compound.

Analysis of Solvate and Void Spaces in Crystal Structures

The crystallization process can sometimes trap solvent molecules within the crystal lattice, forming solvates. Furthermore, the packing of molecules in a crystal is rarely perfect, leading to the formation of voids or empty spaces. The analysis of these features is essential for understanding the stability, solubility, and polymorphism of a crystalline compound.

If the crystal structure of this compound were available, it would be meticulously examined for the presence of any co-crystallized solvent molecules. These would appear as distinct electron density peaks in the crystallographic analysis. The nature and extent of interaction between the solvate and the primary molecule would be analyzed.

Even in an unsolvated structure, the presence of voids is common. Computational methods, often using software like PLATON or Mercury, are employed to calculate the volume and shape of these voids within the crystal lattice. This analysis is typically performed by generating a solvent-accessible surface and calculating the volume not occupied by the molecules. The percentage of the unit cell volume that is void space is a key parameter in assessing the packing efficiency of the crystal. A high void volume might suggest the potential for the inclusion of guest molecules or a less stable packing arrangement.

Hypothetical Data Table for Void Analysis: (Note: This table is for illustrative purposes only, as experimental data is not available.)

Unit Cell Volume (ų) Volume of Voids per Unit Cell (ų) Percentage of Void Space (%)

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. However, no specific DFT studies for 6-Chloro-3-phenyl-2-quinolinol were identified.

Molecular Structure Optimization and Geometric Analysis

A molecular structure optimization calculation would theoretically determine the most stable three-dimensional arrangement of atoms in this compound, predicting key geometric parameters such as bond lengths, bond angles, and dihedral angles. A geometric analysis would typically compare these theoretical values to experimentally determined data (e.g., from X-ray crystallography) to validate the computational model. Without specific studies, these parameters remain undetermined.

Prediction of Vibrational Properties

Computational methods are frequently used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. These calculations help in the assignment of vibrational modes observed in experimental spectra. A theoretical vibrational analysis for this compound would provide insights into its characteristic molecular vibrations, but such a study could not be located.

Modeling of Electronic Spectra (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling the electronic absorption spectra (UV-Vis) and emission spectra (fluorescence) of molecules. This analysis predicts the electronic transitions, their corresponding wavelengths (λmax), and intensities (oscillator strengths). Information regarding the modeled electronic spectra of this compound is not available in the reviewed literature.

Investigation of Non-Linear Optical (NLO) Properties

Theoretical calculations can predict the non-linear optical (NLO) properties of a compound by determining parameters such as polarizability (α) and first-order hyperpolarizability (β). These properties are crucial for applications in optoelectronics and materials science. No studies investigating the NLO properties of this compound were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A computational analysis would reveal the energy levels and electron density distributions of these orbitals for this compound, but this specific information has not been published.

Determination of Global and Local Reactivity Descriptors

Based on FMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, softness, and electrophilicity index. Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule. A computational study would be required to determine these values for this compound; however, no such study was identified.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Intermediate potentials are represented by shades of orange, yellow, and green.

For this compound, the MEP map reveals distinct regions of varying potential. The most negative potential (red) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom within the quinoline (B57606) ring, due to the high electronegativity and the presence of lone pairs of electrons. These sites represent the most likely points for electrophilic attack or for forming hydrogen bonds as an acceptor.

Conversely, the most positive potential (blue) is located on the hydrogen atom of the hydroxyl group (or the N-H group in the 2-quinolone tautomer), making it a prime site for nucleophilic attack and a hydrogen bond donor. The aromatic protons and the regions around the chlorine atom also exhibit positive or near-neutral potential. This detailed charge landscape is fundamental for predicting the molecule's non-covalent interactions and reactivity patterns. A theoretical study on the related 6-chloroquinoline (B1265530) confirmed that chlorine substitution significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
Molecular RegionPredicted PotentialColor CodeInferred Reactivity
Carbonyl Oxygen (C=O)Highly NegativeRedSite for electrophilic attack; Hydrogen bond acceptor
Quinoline NitrogenNegativeRed / OrangeSite for electrophilic attack; Coordination with metals
Hydroxyl Hydrogen (O-H)Highly PositiveBlueSite for nucleophilic attack; Hydrogen bond donor
Aromatic HydrogensSlightly PositiveLight Blue / GreenWeak electrophilic sites
Chlorine AtomSlightly Negative to NeutralGreen / YellowInfluences ring electronics through inductive effects

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that align with classical Lewis structures (i.e., bonds, lone pairs, and core orbitals). This analysis provides a quantitative understanding of bonding, electron delocalization, and hyperconjugative interactions that contribute to molecular stability.

In this compound, NBO analysis would elucidate the nature of the intramolecular charge transfer and the stabilization arising from electron delocalization. Key interactions typically involve the donation of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
Donor NBO (i)Acceptor NBO (j)Interaction TypeHypothetical E(2) (kcal/mol)Significance
π(C5-C6)π(C7-C8)π → π~20.5Aromatic delocalization in benzene (B151609) ring
π(N1-C2)π(C3-C4)π → π~18.2Aromatic delocalization in pyridine (B92270) ring
LP(1) N1π(C2-C9)n → π~25.8Stabilization from nitrogen lone pair
LP(2) O10σ(C2-N1)n → σ~5.1Hyperconjugation from oxygen lone pair
π(Phenyl Ring)π(Quinoline Ring)π → πVariableInter-ring conjugation and stabilization

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and chemical bonds. wikipedia.org AIM analysis characterizes the topology of the electron density (ρ(r)), identifying critical points where the gradient of the density is zero. The properties at bond critical points (BCPs)—points of minimum density between two nuclei—are particularly insightful.

For this compound, an AIM analysis would precisely characterize the nature of its chemical bonds. The value of the electron density (ρ(r)) at a BCP correlates with the bond order, while the sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

This analysis could quantitatively describe the covalent nature of the C-C, C-N, and C=O bonds. It would also characterize the polarity of the C-Cl bond and the O-H bond, and could identify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which are critical for determining the molecule's preferred conformation. A study on a 3-(aminothiazolyl)quinolone derivative utilized AIM theory to investigate non-covalent interactions crucial for molecular stability. tandfonline.com

Table 3: Hypothetical Atoms in Molecules (AIM) Parameters at Bond Critical Points (BCPs) for Key Bonds in this compound
BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Bond Type Interpretation
C=O~0.40PositivePolar covalent bond with significant charge concentration
C-N (in ring)~0.30NegativeCovalent bond
C-C (aromatic)~0.28NegativeCovalent bond with delocalized character
C-Cl~0.18PositivePolar covalent bond with closed-shell character
O-H~0.25PositiveHighly polar covalent bond

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of a molecule's behavior, including conformational changes and interactions with its environment, such as a solvent or a biological receptor.

In the context of this compound, MD simulations are particularly useful for assessing the stability of its binding to a protein target. After an initial binding pose is predicted by molecular docking, an MD simulation can be run for several nanoseconds to observe if the ligand remains stably bound within the active site.

Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability over time. A low and stable RMSD suggests a stable binding complex. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein and key residues that interact with the ligand. Furthermore, the number and duration of hydrogen bonds between the ligand and protein are monitored to confirm the persistence of key interactions. Such simulations have been applied to quinolone derivatives to understand their interactions with biological targets like plasma proteins. nih.gov

Table 4: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex
ParameterDescriptionIndication of a Stable Complex
RMSD (Ligand)Root Mean Square Deviation of the ligand's atomic positions from the initial docked pose.Low, stable value (e.g., < 3 Å) after initial equilibration.
RMSD (Protein)Root Mean Square Deviation of the protein's backbone atoms.Plateauing at a low value, indicating the protein structure is not destabilized by the ligand.
RMSFRoot Mean Square Fluctuation of individual residues.Low fluctuations for residues in the binding pocket, indicating stable interactions with the ligand.
Hydrogen BondsNumber of hydrogen bonds between ligand and protein over time.Consistent presence of key hydrogen bonds identified in docking studies.
Binding Free Energy (MM/PBSA)Post-simulation calculation to estimate the binding affinity.A favorable (negative) binding free energy.

Computational Modeling for Ligand-Target Interactions (e.g., Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). It is a cornerstone of structure-based drug design, enabling the rapid screening of compounds and providing insights into the molecular basis of ligand-receptor interactions.

For this compound, molecular docking studies are essential to identify potential biological targets and understand its mechanism of action. Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have been investigated as potential anticancer agents by targeting enzymes like phosphatidylinositol 3-kinase (PI3Kα). Docking studies of these compounds showed that they occupy the PI3Kα binding site and engage with key residues.

A typical docking study of this compound would involve placing the molecule into the active site of a target protein. The simulation would predict a binding energy (or docking score), which estimates the binding affinity, and reveal the specific interactions driving the binding. These interactions often include:

Hydrogen bonds: Formed between the hydroxyl or carbonyl groups of the quinolinol and polar residues in the active site.

Hydrophobic interactions: Between the phenyl and quinoline rings and nonpolar residues.

π-π stacking: Aromatic-aromatic interactions between the ligand's rings and residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp).

These predicted interactions help explain the structure-activity relationship (SAR) of a series of compounds and guide the design of more potent and selective inhibitors. researchgate.net

Table 5: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterValue / Description
Binding Energy-8.5 kcal/mol
Predicted Inhibitory Constant (Ki)~500 nM
Interacting Residues (Hydrogen Bonds)-OH group with Asp150; C=O group with Lys88
Interacting Residues (Hydrophobic)Phenyl ring with Val65, Leu140; Quinoline ring with Ile85
Interacting Residues (π-π Stacking)Quinoline ring with Phe148
Binding Site LocationATP-binding pocket, hinge region

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Investigation of Substituent Effects on Molecular Interactions

Systematic investigations into the derivatives of the 6-chloro-quinoline scaffold have revealed critical insights into how different substituents influence molecular interactions and, consequently, biological activity. The presence and position of various functional groups on both the quinoline (B57606) and phenyl rings play a pivotal role in modulating the compound's properties.

The chlorine atom at the 6-position of the quinoline ring is a key feature that often enhances the biological potency of these compounds. SAR studies on various quinoline derivatives have consistently shown that 6-chloro analogs are among the most active. mdpi.com This is often attributed to the electron-withdrawing nature and lipophilicity of the chlorine atom, which can influence the molecule's ability to cross cell membranes and interact with target proteins. mdpi.com The presence of halogen atoms at positions 4, 6, and 9 has been shown to increase the lipophilicity of the products. mdpi.com

Substituents on the phenyl ring also have a profound impact on activity. For instance, in a series of styrylquinoline analogues, the position of a nitro group on the phenyl ring was found to be crucial, with the para position leading to higher activity compared to the ortho or meta positions. nih.gov Similarly, the introduction of fluoro or trifluoromethyl groups on the benzene (B151609) ring of chlorostyrylquinolines resulted in potent activity against the Dd2 strain of Plasmodium falciparum. nih.gov Specifically, a 4-fluoro substitution was found to be the most active in one study. nih.gov

Furthermore, in the context of anticancer activity, substitutions on an N-phenyl-carboxamide side chain attached to a 6-chloro-4-hydroxy-2-quinolone core demonstrated the importance of hydrogen bonding and hydrophobic interactions. For example, a para-methoxy group on the phenyl ring was found to enhance activity, presumably by positioning a hydrophobic methyl group deeper into the binding pocket of the target enzyme, PI3Kα. mdpi.com

Correlation between Structural Modifications and Activity Profiles

The correlation between specific structural modifications of the 6-chloro-quinoline scaffold and the resulting activity profiles has been a central focus of medicinal chemistry research. These studies provide a roadmap for designing compounds with desired biological effects, such as antiviral, antimalarial, or anticancer activities.

In the realm of anti-hepatitis B virus (HBV) agents, a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives were synthesized and evaluated. nih.gov The majority of these compounds exhibited potent anti-HBV activity, highlighting the favorable contribution of the 6-chloro and 4-(2-chlorophenyl) substitutions. nih.gov One promising compound from this series demonstrated significant inhibitory potency against the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as the replication of HBV DNA. nih.gov

With respect to antimalarial activity, a clear trend was observed for substituents at the C6 position of the quinoline ring. The order of improved potency was found to be H < OMe < F < Cl, with the 6-chloro substituent providing the highest activity. nih.gov Removal of the C6 substituent resulted in a significant drop in antiplasmodial activity. nih.gov

In the context of anticancer activity against colon cancer cell lines, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have shown distinct antiproliferative activity. mdpi.com Specific substitutions on the N-phenyl ring led to compounds with low micromolar IC50 values against Caco-2 and HCT-116 cell lines. mdpi.com

The following table summarizes the activity profiles of various 6-chloro-quinoline derivatives:

Compound Series Structural Modifications Biological Activity Key Findings
6-chloro-2-arylvinylquinolinesVaried substituents at C6 and on the aryl ringAntimalarial (against P. falciparum Dd2 strain)The 6-chloro substituent is crucial for high potency. Substituent position on the aryl ring significantly affects activity.
6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivativesModifications on the hydroxyethyl (B10761427) side chainAnti-Hepatitis B Virus (HBV)Many derivatives show potent inhibition of HBsAg, HBeAg, and HBV DNA replication.
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesVaried substituents on the N-phenyl ringAnticancer (against Caco-2 and HCT-116 cell lines)Substituents capable of hydrogen bonding and favorable hydrophobic interactions enhance antiproliferative activity.

Rational Design Strategies for Structural Optimization

The insights gained from SAR studies have paved the way for rational design strategies aimed at optimizing the structure of 6-chloro-quinoline derivatives for enhanced potency and selectivity. These strategies often involve computational methods to predict the effects of structural modifications before undertaking synthetic efforts.

One prominent approach is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. nih.gov This method establishes a correlation between the 3D structural features of a molecule and its biological activity, allowing for the design of more potent drugs. nih.gov For instance, Comparative Molecular Field Analysis (CoMFA) can be used to generate contour maps that visualize regions where steric and electrostatic modifications are likely to increase or decrease activity. nih.gov In one study, CoMFA contour maps suggested that bulky groups at a specific position (R1) would be favorable for activity, while bulky groups at another position (R2) would be detrimental. nih.gov

Ligand-based drug design is another powerful strategy, particularly when the three-dimensional structure of the biological target is unknown. nih.gov This approach utilizes the structures of known active ligands to develop a pharmacophore model, which defines the essential features required for biological activity. nih.gov This model can then be used to design new compounds with improved properties.

Furthermore, molecular docking studies can be employed to predict the binding mode of designed ligands within the active site of a target protein. nih.govnih.gov This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for high binding affinity. nih.govnih.gov For example, docking studies of quinazolinone derivatives into the EGFR enzyme binding site have shown that specific hydrogen bonding interactions are key to their inhibitory potency. nih.gov

Principles of Ligand Design and Binding Site Interactions (based on computational insights)

Computational chemistry provides invaluable insights into the principles of ligand design and the nature of binding site interactions. These methods allow for a detailed understanding of the molecular forces that govern the recognition and binding of a ligand to its biological target.

Molecular docking simulations are a cornerstone of computational drug design, predicting how a small molecule binds to a receptor's binding site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity. For instance, in the design of anticancer agents, docking studies have shown that a hydrazine (B178648) moiety can form crucial hydrogen bonds with specific amino acid residues in the ATP-binding site of the EGFR enzyme. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the steric and electrostatic fields of a series of molecules with their biological activities. nih.gov The resulting contour maps guide the design of new ligands by indicating where steric bulk or specific charge distributions are favorable or unfavorable for activity. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of ligand-protein interactions, showing how the complex behaves over time. nih.gov MD simulations can assess the stability of a ligand's binding pose and identify key residues involved in maintaining the interaction. nih.gov

The general workflow for rational drug design often involves a combination of these computational techniques to identify and optimize lead compounds. unimi.it

Influence of Molecular Planarity and Conformational Flexibility on Activity

The three-dimensional shape of a molecule, including its planarity and conformational flexibility, is a critical determinant of its biological activity. The ability of a molecule to adopt a specific conformation to fit into a binding site is essential for its function.

The quinoline ring system itself is largely planar, and this planarity can be important for interactions with flat aromatic residues in a protein's binding site through pi-pi stacking. However, the substituents on the quinoline and phenyl rings introduce degrees of conformational freedom.

For example, in a related 6-chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, the phenyl ring at the 2-position and the phenyl ring of the phenylethynyl substituent were found to be twisted out of the plane of the quinoxaline (B1680401) ring system. This non-planarity can influence how the molecule fits into a binding pocket.

The flexibility of side chains is also a key factor. In a study of PI3Kδ inhibitors, the introduction of a methyl group at a methylene (B1212753) hinge connecting a purine (B94841) pendant to a quinazolinone nucleus had a critical effect on inhibitory activity. rsc.org This suggests that modulating the accessible conformational space can significantly impact the binding of the molecule to its target enzyme. rsc.org

Therefore, a balance between rigidity and flexibility is often desirable in drug design. A relatively rigid core can help to pre-organize the molecule for binding, reducing the entropic penalty upon binding, while flexible side chains can allow for optimal interactions with the target.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-3-phenyl-2-quinolinol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of chloro-substituted quinoline derivatives typically involves cyclocondensation reactions. For example, a modified Friedländer synthesis can be employed using substituted benzaldehydes and ketones under acidic conditions. Evidence from analogous compounds (e.g., 6-chloro-2-ferrocenylquinoline) suggests that iodine catalysis in acetonitrile at reflux (80–100°C) improves cyclization efficiency, yielding ~63% product after chromatographic purification . Optimization may include adjusting stoichiometry of reactants (e.g., acetaldehyde as a catalyst) or using mild oxidizing agents to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the quinoline scaffold and substituent positions. For example, aromatic protons in the quinoline ring typically appear as doublets (δ 7.5–8.5 ppm), while the hydroxyl proton (2-quinolinol) shows broad singlet around δ 10–12 ppm.
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine substitution.
  • X-ray Crystallography : Single-crystal X-ray analysis (as demonstrated for similar quinolinium perchlorates) provides unambiguous structural confirmation, with refinement using programs like SHELXL .

Q. What are the primary applications of this compound in pharmacological or material science research?

  • Methodological Answer : Chloroquinoline derivatives are explored as bioactive scaffolds due to their structural similarity to antimalarial and anticancer agents. In vitro assays (e.g., enzyme inhibition or cell viability studies) should prioritize evaluating interactions with target proteins (e.g., kinases or DNA topoisomerases). For material science, its planar aromatic structure makes it a candidate for organic semiconductors; UV-Vis and cyclic voltammetry can assess electronic properties .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond length anomalies or disorder) be resolved during refinement of this compound derivatives?

  • Methodological Answer : Discrepancies in X-ray data (e.g., C–Cl bond lengths deviating from expected ~1.73 Å) may arise from thermal motion or crystal packing effects. Use SHELX tools (SHELXL) to apply restraints or constraints during refinement. For disordered regions, split models with occupancy factors should be tested. Cross-validation with DFT-calculated geometries (e.g., using Gaussian or ORCA) can identify systematic errors .

Q. What strategies mitigate conflicting results in purity analysis (e.g., HPLC vs. 1H^1H NMR) for this compound?

  • Methodological Answer : Contradictions often arise from residual solvents (NMR) or co-eluting impurities (HPLC). Address this by:

  • Multi-method validation : Combine HPLC (reverse-phase C18 column, acetonitrile/water gradient) with 1H^1H NMR integration of diagnostic peaks (e.g., hydroxyl vs. aromatic protons).
  • Spiking experiments : Add a known impurity to the sample and monitor retention time shifts in HPLC .

Q. How can the reaction mechanism of this compound formation be elucidated using computational chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates. For example, calculate activation energies for key steps like imine cyclization or chlorine substitution. Compare computed IR spectra with experimental data to validate intermediates .

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